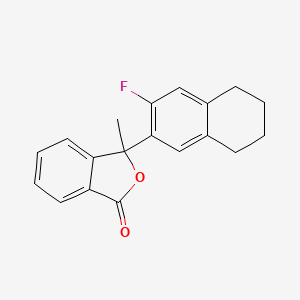
3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one is a complex organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a fluorinated tetrahydronaphthalene moiety and a methyl group attached to the benzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-naphthol and 3-methyl-2-benzofuran-1(3h)-one.
Fluorination: The fluorination of 2-naphthol is achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Cyclization: The fluorinated intermediate undergoes cyclization with 3-methyl-2-benzofuran-1(3h)-one in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) or boron trifluoride (BF3).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated position using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Applications De Recherche Scientifique
3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one involves its interaction with specific molecular targets and pathways. The fluorinated moiety enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Chloro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one
- 3-(3-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one
- 3-(3-Iodo-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one
Uniqueness
The presence of the fluorine atom in 3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets compared to its chloro, bromo, and iodo analogs.
Propriétés
Numéro CAS |
104761-61-7 |
|---|---|
Formule moléculaire |
C19H17FO2 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
3-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1-one |
InChI |
InChI=1S/C19H17FO2/c1-19(15-9-5-4-8-14(15)18(21)22-19)16-10-12-6-2-3-7-13(12)11-17(16)20/h4-5,8-11H,2-3,6-7H2,1H3 |
Clé InChI |
LFFIKVHBDXEGIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(=O)O1)C3=C(C=C4CCCCC4=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


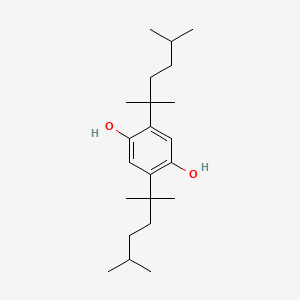
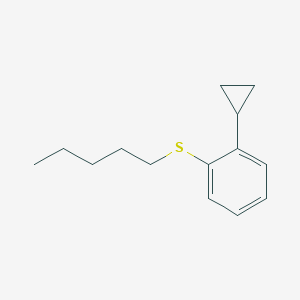
![1-Chloro-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14336438.png)

![Bis[(3-methyloxiran-2-yl)methyl] hexanedioate](/img/structure/B14336449.png)
![2-{6-[2-(4-Fluorophenyl)ethyl]pyridin-3-YL}-5-pentylpyrimidine](/img/structure/B14336451.png)
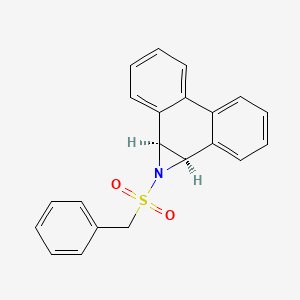

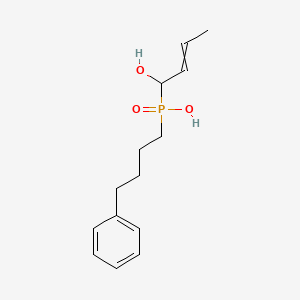
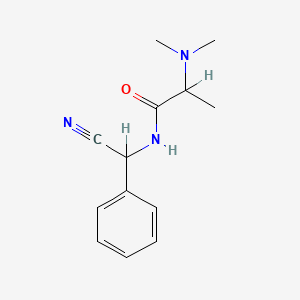
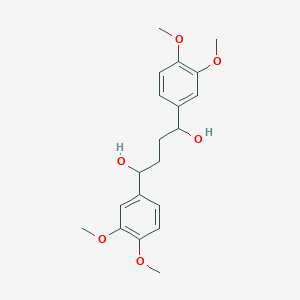
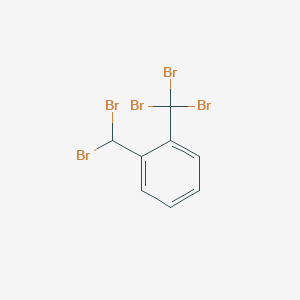
![N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide](/img/structure/B14336492.png)
![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)
